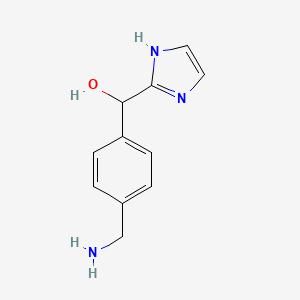
(4-(Aminomethyl)phenyl)(1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Aminomethyl)phenyl)(1H-imidazol-2-yl)methanol is a compound that features both an aminomethyl group and an imidazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is particularly significant as it is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)phenyl)(1H-imidazol-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Aminomethyl)phenyl)(1H-imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)phenyl)(1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The aminomethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
- (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
- 4-(Imidazol-1-yl)phenol
Uniqueness
(4-(Aminomethyl)phenyl)(1H-imidazol-2-yl)methanol is unique due to the presence of both an aminomethyl group and an imidazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]-(1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13N3O/c12-7-8-1-3-9(4-2-8)10(15)11-13-5-6-14-11/h1-6,10,15H,7,12H2,(H,13,14) |
InChI Key |
PLJAABHVNVMPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C2=NC=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


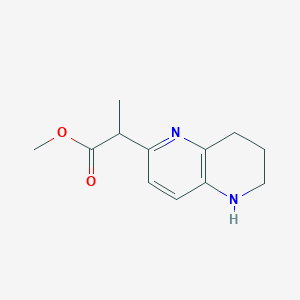
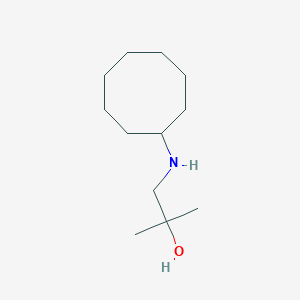
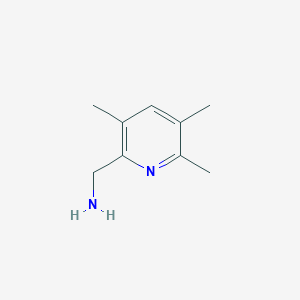
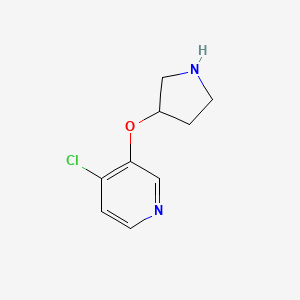

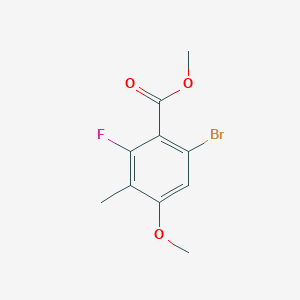
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)
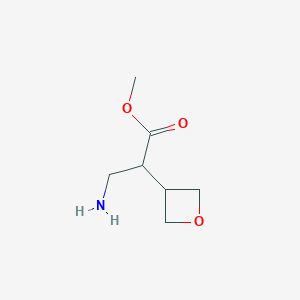
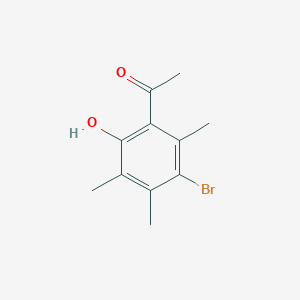
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B13333678.png)

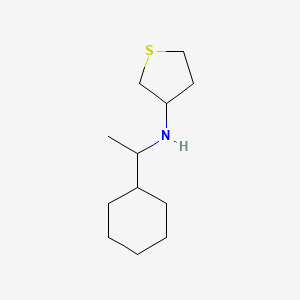
![3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13333690.png)
![6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13333692.png)
